Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine
Description
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine, commonly known as Met-enkephalin, is an endogenous opioid pentapeptide with the sequence H-Tyr-Gly-Gly-Phe-Met-OH . It plays a critical role in modulating pain perception and emotional responses by binding to δ-opioid and μ-opioid receptors in the central nervous system. The compound is synthesized in vivo and has been extensively studied for its analgesic properties.
Structurally, Met-enkephalin comprises five amino acids: L-tyrosine (Tyr), glycine (Gly), glycine (Gly), L-phenylalanine (Phe), and L-methionine (Met). Its molecular formula is C27H35N5O7S, with an average molecular weight of 573.7 g/mol (calculated). The peptide is commercially available under CAS number 70013-23-9, with high-purity formulations (≥99%) offered for research purposes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N6O8S/c1-44-12-11-21(29(42)43)35-28(41)23(13-18-5-3-2-4-6-18)34-26(39)17-31-25(38)16-32-27(40)22(33-24(37)15-30)14-19-7-9-20(36)10-8-19/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,38)(H,32,40)(H,33,37)(H,34,39)(H,35,41)(H,42,43)/t21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJSFJKKBHJAB-VABKMULXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00823392 | |
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70013-23-9 | |
| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides or other coupling reagents are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
GTG can be utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The incorporation of GTG into drug formulations can improve bioavailability and reduce the degradation of sensitive compounds during storage and administration. Studies indicate that peptides like GTG can serve as carriers for targeted drug delivery, particularly in cancer therapies where precise targeting of tumor cells is critical .
1.2 Anticancer Properties
Research has shown that peptides similar to GTG exhibit anticancer activity by inducing apoptosis in cancer cells. This mechanism is facilitated through specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . The potential for GTG to act as an anticancer agent makes it a candidate for further exploration in oncological pharmacotherapy.
1.3 Neuroprotective Effects
Peptides derived from GTG have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases. They may modulate neurotransmitter systems and reduce oxidative stress within neuronal cells, thus offering therapeutic benefits in conditions such as Alzheimer's disease .
Nutritional Applications
2.1 Dietary Supplements
GTG is being explored as a potential dietary supplement due to its amino acid composition, which may support muscle growth and recovery. Amino acids play a vital role in protein synthesis and overall health, making GTG a candidate for formulations aimed at athletes and individuals engaging in intensive physical activity .
2.2 Functional Foods
The incorporation of GTG into functional foods could provide additional health benefits beyond basic nutrition. Research suggests that peptides can influence metabolic processes and enhance the immune response, making them valuable additions to food products aimed at health-conscious consumers .
Biotechnological Applications
3.1 Bioconjugation Techniques
GTG can be employed in bioconjugation techniques to create antibody-drug conjugates (ADCs). By linking GTG to antibodies, researchers can enhance the specificity and efficacy of therapeutic agents against specific targets, such as cancer cells or pathogens . This approach leverages the selective binding properties of antibodies combined with the therapeutic effects of peptides.
3.2 Molecular Imaging
In molecular imaging, GTG can be used to develop contrast agents that improve the visualization of biological processes in vivo. Its unique structure may allow for better targeting of imaging agents to specific tissues or cellular environments, enhancing diagnostic capabilities in medical imaging technologies .
Case Studies
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique sequence and structure of the peptide, which allows for specific binding and recognition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of Met-enkephalin are influenced by its amino acid sequence and stereochemistry. Below is a comparative analysis with two structurally related peptides:
L-Methionine, glycyl-L-threonyl-L-arginyl-L-arginyl-L-tyrosyl- (CAS: 145761-41-7)
This hexapeptide features a more complex sequence (G-Thr-Arg-Arg-Tyr-Met ) and a larger molecular formula (C32H54N12O9S ) with a molecular weight of 782.91 g/mol . Key distinctions include:
- Structural Modifications : Incorporation of threonine (Thr) and two arginine (Arg) residues introduces polar and basic side chains, significantly altering solubility and receptor interaction profiles compared to Met-enkephalin.
- Functional Implications: The presence of arginine enhances aqueous solubility but may reduce blood-brain barrier permeability.
D-Alanylglycylglycyl-L-phenylalanyl-L-methionine (CAS: 66609-19-6)
This peptide replaces the N-terminal tyrosine of Met-enkephalin with D-alanine (D-Ala), resulting in the sequence D-Ala-Gly-Gly-Phe-Met . Notable differences include:
- Stereochemical Modification: The D-configuration of alanine confers resistance to enzymatic degradation by aminopeptidases, enhancing metabolic stability.
- Pharmacological Impact: While D-amino acids typically reduce opioid receptor affinity, this modification could prolong plasma half-life, making it a candidate for sustained-release therapeutic applications .
Table 1: Comparative Overview of Met-enkephalin and Analogues
Biological Activity
Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine, also known as Tyr-Gly-Gly-Phe-Met, is a pentapeptide with significant biological activity primarily associated with its interaction with opioid receptors. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C27H35N5O7S
- Molar Mass : 573.66 g/mol
- CAS Number : 58569-55-4
- Appearance : White powder
- Melting Point : 174-177 °C
The compound consists of five amino acids: L-Tyrosine, Glycine, L-Phenylalanine, and L-Methionine. Its structure allows it to act as a neuropeptide, influencing various physiological processes.
This compound exhibits its biological activity primarily through the following mechanisms:
- Opioid Receptor Binding : The peptide binds to opioid receptors (particularly the mu-opioid receptor), which plays a crucial role in pain modulation and immune response regulation. This binding can lead to analgesic effects and modulation of immune functions .
- Immunomodulatory Effects : Research indicates that this peptide can regulate human immune functions and inhibit tumor growth by altering the tumor microenvironment through its interaction with immune cells . Methionine enkephalin (MENK), a related compound, has been shown to possess immunoregulatory activities that may enhance cancer biotherapy .
- Neuroendocrine Influence : The peptide is involved in neuroendocrine signaling, affecting hormonal release and potentially impacting stress responses and metabolic processes .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Opioid Receptor Agonism | Binds to mu-opioid receptors, leading to analgesic effects |
| Immune Modulation | Regulates immune response; inhibits tumor growth |
| Neuroendocrine Effects | Influences hormone release; modulates stress responses |
| Antinociceptive Properties | Exhibits pain-relieving effects in animal models |
Case Studies and Research Findings
- Tumor Growth Inhibition : A study demonstrated that MENK could alter the tumor microenvironment by binding to opioid receptors on cancer cells, suggesting similar potential for this compound in cancer immunotherapy .
- Neuroprotective Effects : In animal models, the administration of related enkephalins has shown promise in reducing neuroinflammation and protecting against neurodegenerative conditions . This suggests a potential application for this compound in neuroprotection.
- Bioavailability Studies : Research on glycosylated analogs of methionine enkephalin has indicated improved bioavailability to the brain, which may enhance therapeutic efficacy for central nervous system disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
